

synthesis and properties of gadolinium nitride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gadolinium nitride*

Cat. No.: *B1584469*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Properties of **Gadolinium Nitride**

Gadolinium Nitride (GdN) is a binary inorganic compound of gadolinium and nitrogen, represented by the chemical formula GdN.^[1] It has garnered significant interest within the research community due to its unique combination of properties, including ferromagnetism and semiconducting or semi-metallic behavior.^{[2][3][4]} These characteristics make GdN a promising candidate for advanced technological applications, particularly in the field of spintronics, such as in spin-filtering devices.^{[5][6]} Further applications are being explored in high-temperature electronics, data storage technologies, optoelectronics, and as a magnetic material.^[6]

This guide provides a comprehensive overview of the synthesis methods for producing **gadolinium nitride** and details its key structural, electronic, and magnetic properties. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the fundamental and applied aspects of this rare-earth nitride.

Synthesis of Gadolinium Nitride

The synthesis of high-quality **gadolinium nitride** is challenging due to the high reactivity of gadolinium, especially its propensity for oxidation.^[3] Several methods have been developed to produce GdN in various forms, from powders to high-quality epitaxial thin films.

1. Direct Reaction of Elements

One of the most straightforward methods for producing GdN powder is the direct reaction of gadolinium metal with nitrogen gas.^[1] This method typically requires high temperatures and

pressures to facilitate the reaction.

2. Ammonolysis

Ammonolysis involves the reaction of a metal precursor with ammonia to form a nitride.^[7] This technique can be used to synthesize inorganic nitrides and may involve treating metal oxides or other precursors with ammonia gas at elevated temperatures.^[7]

3. Thin-Film Deposition Techniques

For applications in electronics and spintronics, the growth of high-quality, crystalline thin films is essential.^[5] Several physical and chemical vapor deposition techniques have been employed for this purpose.

- **Molecular Beam Epitaxy (MBE):** MBE is a versatile technique used to grow high-quality, single-crystal thin films with atomic-level precision.^{[8][9]} It involves the reaction of a thermal beam of gadolinium atoms with a source of active nitrogen species on a heated substrate under ultra-high vacuum conditions.^{[8][9]} This method allows for the growth of epitaxial GdN films, often on substrates like AlN(0001) or MgO(100).^{[3][10][11]} A protective capping layer, such as GaN, is often necessary to prevent oxidation upon exposure to air.^{[3][12]}
- **Chemical Vapor Deposition (CVD):** CVD techniques involve the reaction of volatile precursor gases on a substrate surface to form a solid film. A low-pressure CVD (LPCVD) method has been developed for the synthesis of highly polycrystalline^[13] textured GdN films.^[5] Plasma-enhanced atomic layer deposition (PEALD), a variant of CVD, has also been used to deposit GdN films on substrates like MgO(100) or Si(100) using precursors such as tris(methylcyclopentadienyl)gadolinium and remote nitrogen plasma.^{[6][14]}
- **Sputtering:** Sputtering is a physical vapor deposition technique where atoms are ejected from a target material by bombardment with energetic ions and deposited onto a substrate.^{[15][16]} While attempts have been made to synthesize epitaxial GdN films using magnetron sputtering, achieving high-quality single-crystal films has been challenging, with results often indicating polycrystalline growth.^[14]

Properties of Gadolinium Nitride

Gadolinium nitride's unique combination of magnetic and electronic properties is the primary driver of research into this material.

Structural Properties

Gadolinium nitride crystallizes in the rock-salt (NaCl-type) crystal structure, which is a face-centered cubic (FCC) lattice.^[3] It belongs to the space group Fm3m.^[1] The lattice parameter is reported to be approximately 0.4999 nm, although values can vary slightly depending on the synthesis method and stoichiometry.^[3]

Electronic Properties

The electronic structure of GdN has been a subject of considerable investigation and debate, with reports describing it as semiconducting, semi-metallic, or even insulating.^{[3][17]} This variability is often attributed to differences in sample quality and stoichiometry.^[17] Theoretical calculations and experimental studies suggest that GdN is a semi-metal or a narrow-bandgap semiconductor.^{[5][17]} Density functional theory (DFT) calculations predict that bulk GdN and GdN (100) surfaces may exhibit half-metallic properties, where it is metallic for one spin direction and semiconducting for the opposite spin.^{[4][18]} Experimental studies using inverse photoelectron spectroscopy have indicated a very small band gap of a few milli-electron volts at the surface of high-quality^[13]-textured GdN thin films.^[17]

Magnetic Properties

GdN is a ferromagnetic material, which is a relatively rare property among nitrides.^{[2][3]} The ferromagnetism arises from the alignment of the large magnetic moments of the Gd³⁺ ions. The Curie temperature (TC), the temperature above which the material loses its ferromagnetic properties, is reported to be around 60-70 K.^{[3][12]} Below this temperature, GdN exhibits strong magnetic ordering.

Physical and Chemical Properties

Gadolinium nitride is typically a black powder.^{[1][6]} It is a dense material with a calculated density of 9.10 g/cm³.^[1] One of the significant chemical properties of GdN is its high reactivity with moisture. It readily hydrolyzes in humid air to form gadolinium(III) hydroxide and ammonia.^[1] This instability necessitates careful handling and often requires the deposition of a protective capping layer for thin-film applications to prevent oxidation and degradation.^[3]

Data Presentation

Table 1: Key Properties of **Gadolinium Nitride**

Property	Value	References
Chemical Formula	GdN	[1]
Molar Mass	171.26 g/mol	[1]
Crystal Structure	Rock-salt (NaCl-type)	[3]
Space Group	Fm3m	[1]
Lattice Parameter	~0.497 - 0.4999 nm	[3]
Density	9.10 g/cm ³	[1]
Appearance	Black powder	[1] [6]
Melting Point	2,360 °C (4,280 °F; 2,630 K)	[1]
Curie Temperature (TC)	~60 - 70 K	[3] [12]
Band Gap	~ few meV (surface)	[17]
Electronic Nature	Ferromagnetic Semiconductor / Semi-metal	[2] [3] [17]

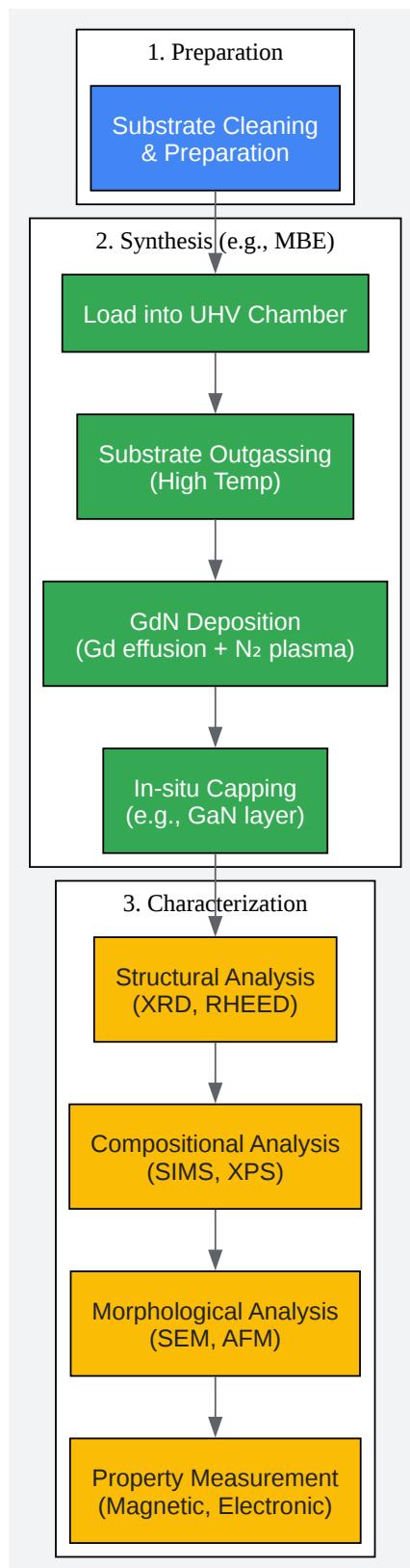
Experimental Protocols

1. Synthesis of Epitaxial GdN Thin Films by Ion-Beam-Assisted Molecular Beam Epitaxy (IBA-MBE)

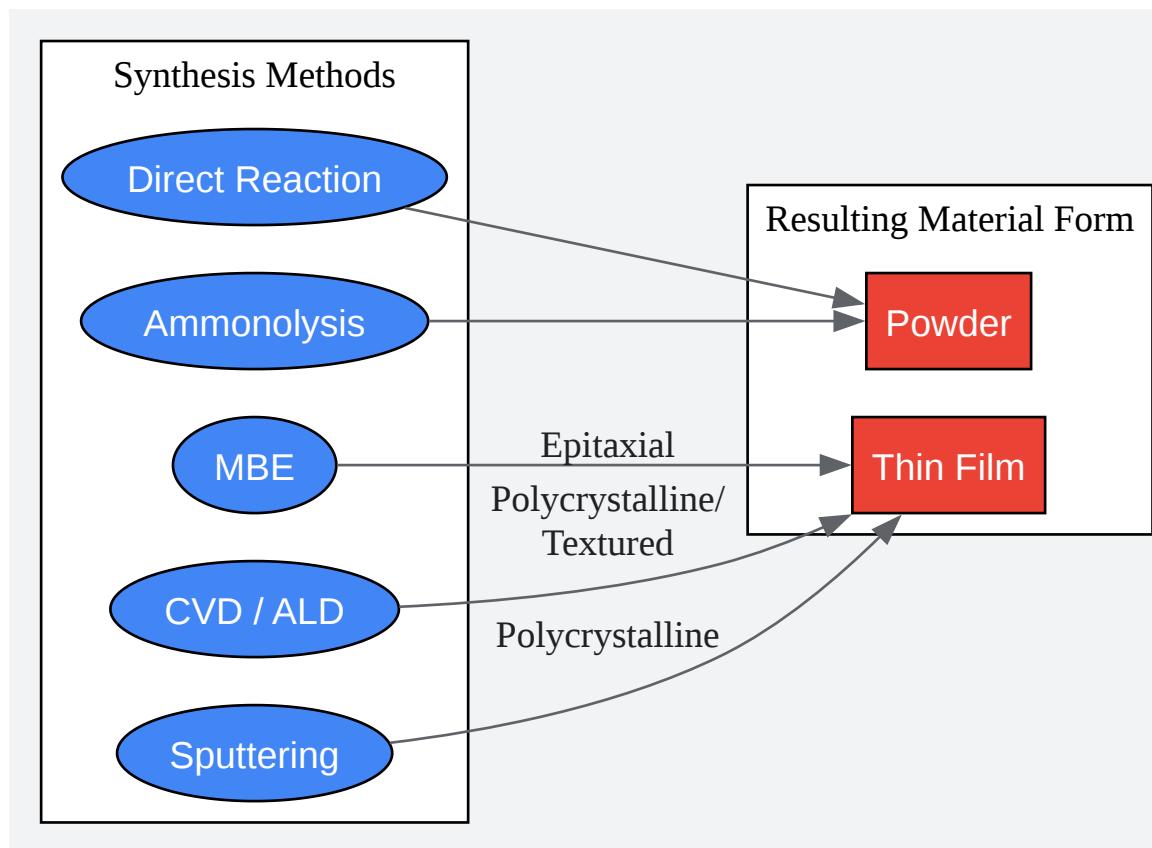
This protocol is based on the methodology described for depositing epitaxial GdN thin films on MgO(100) substrates.[\[3\]](#)

- Substrate Preparation:
 - Use single-crystal MgO(100) substrates.

- Introduce the substrate into the IBA-MBE deposition chamber with a base pressure of 4×10^{-8} Pa.
- Heat the substrate to 850°C for outgassing.
- Lower the substrate temperature to 750°C and maintain it throughout the deposition process.


- Deposition Process:
 - Evaporate gadolinium from a water-cooled high-temperature effusion cell maintained at 1550°C. This corresponds to a Gd atom flux of approximately $6 \times 10^{13} \text{ cm}^{-2}\text{s}^{-1}$.
 - Simultaneously, irradiate the growing film with low-energy nitrogen ions from a hollow-anode plasma-beam source. The kinetic energy of the ions should not exceed 15 eV.
 - Maintain a nitrogen working pressure of 8×10^{-2} Pa in the chamber.
 - Continue the deposition for the desired duration to achieve the target film thickness (e.g., 90 minutes for a 130-140 nm film).
- In-situ Monitoring and Capping:
 - Monitor the crystalline surface structure of the growing film in-situ using Reflection High-Energy Electron Diffraction (RHEED).
 - After GdN deposition, deposit a protective capping layer to prevent oxidation. A polycrystalline gallium nitride (GaN) film of about 10 nm thickness can be deposited at a substrate temperature of 500°C.
- Characterization:
 - Confirm the epitaxial growth and determine the crystal structure and orientation using X-ray Diffraction (XRD) texture analysis (pole figures) and rocking curves.
 - Analyze the elemental composition and check for oxidation using Secondary-Ion Mass Spectrometry (SIMS).

2. Synthesis of [13]-Textured GdN Films by Low-Pressure Chemical Vapor Deposition (LPCVD)


This protocol is a general representation of an LPCVD process for GdN synthesis.[\[5\]](#)

- Precursor and Substrate:
 - Use a suitable gadolinium precursor (e.g., gadolinium chloride).
 - Use a nitrogen source gas (e.g., ammonia).
 - Select an appropriate substrate, such as lanthanum aluminum oxide (LaAlO_3), for textured growth.[\[4\]](#)
- Deposition Procedure:
 - Place the substrate in the LPCVD reactor.
 - Heat the reactor to the desired deposition temperature.
 - Introduce the gadolinium precursor and nitrogen source gas into the reactor at controlled flow rates.
 - Maintain a low pressure within the reactor to facilitate the vapor-phase reaction and deposition on the substrate.
 - Continue the process until the desired film thickness is achieved.
- Characterization:
 - Analyze the crystal structure and texture of the deposited film using X-ray Powder Diffraction (XRD).
 - Examine the surface morphology and microstructure using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
 - Investigate the optical properties using UV-Vis Spectroscopy.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for GdN thin film synthesis and characterization.

[Click to download full resolution via product page](#)

Caption: Relationship between GdN synthesis methods and resulting material form.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gadolinium(III) nitride - Wikipedia [en.wikipedia.org]
- 2. wmi.badw.de [wmi.badw.de]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis and Theoretical Study of Half-Metallic Highly-Textured Gadolinium Nitride Films | Materials Research Science and Engineering Center | Nebraska [mrsec.unl.edu]

- 5. "GADOLINIUM NITRIDE THIN FILMS AND SAMARIUM SESQUISULFIDE NANOWIRE TEX" by Hsin-Yu Liu [digitalcommons.unl.edu]
- 6. zegmetal.com [zegmetal.com]
- 7. Ammonolysis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Item - Epitaxial growth of gadolinium and samarium thin films and their subsequent facile nitridation at ambient temperatures - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemweb.unl.edu [chemweb.unl.edu]
- 18. heegermaterials.com [heegermaterials.com]
- To cite this document: BenchChem. [synthesis and properties of gadolinium nitride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584469#synthesis-and-properties-of-gadolinium-nitride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com